molecular formula C20H16ClN3O2S2 B11567074 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Cat. No.: B11567074
M. Wt: 429.9 g/mol
InChI Key: NNKISKLORKOPTD-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a complex organic compound that features a thiazole ring and a benzothiazole ring. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of a chlorophenyl group and a methyl group further enhances its chemical properties, making it a compound of interest in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a chlorophenyl-substituted thiourea and an α-haloketone. The benzothiazole ring can be synthesized via a condensation reaction between o-aminothiophenol and a carboxylic acid derivative. The final step involves coupling the two heterocyclic rings through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are critical in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.

    Medicine: Explored for its pharmacological properties, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets. The thiazole and benzothiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound may bind to the active site of enzymes, blocking substrate access and thus inhibiting enzymatic activity. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
  • N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
  • N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-2-yl)propanamide

Uniqueness

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is unique due to the specific combination of the thiazole and benzothiazole rings, along with the chlorophenyl and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H16ClN3O2S2

Molecular Weight

429.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C20H16ClN3O2S2/c1-12-18(13-6-8-14(21)9-7-13)23-19(27-12)22-17(25)10-11-24-15-4-2-3-5-16(15)28-20(24)26/h2-9H,10-11H2,1H3,(H,22,23,25)

InChI Key

NNKISKLORKOPTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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